2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide

FABP4 inhibition Sulfonamide SAR Binding affinity

2-Ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide (CAS 1286699-58-8) is a synthetic benzenesulfonamide derivative with the molecular formula C20H27NO4S and a molecular weight of 377.50 g/mol. The compound is commercially available as a research reagent, typically offered at ≥95% purity by vendors such as BenchChem, EvitaChem, and BLDpharm.

Molecular Formula C20H27NO4S
Molecular Weight 377.5
CAS No. 1286699-58-8
Cat. No. B2832722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide
CAS1286699-58-8
Molecular FormulaC20H27NO4S
Molecular Weight377.5
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O
InChIInChI=1S/C20H27NO4S/c1-4-25-18-11-10-16(2)14-19(18)26(23,24)21-15-20(3,22)13-12-17-8-6-5-7-9-17/h5-11,14,21-22H,4,12-13,15H2,1-3H3
InChIKeyDXMIKZBRXCDABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide (CAS 1286699-58-8) – Compound Identity and Baseline Characterization for Procurement Decision Support


2-Ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide (CAS 1286699-58-8) is a synthetic benzenesulfonamide derivative with the molecular formula C20H27NO4S and a molecular weight of 377.50 g/mol. The compound is commercially available as a research reagent, typically offered at ≥95% purity by vendors such as BenchChem, EvitaChem, and BLDpharm. Publicly available primary literature, patents, and authoritative databases do not currently contain quantitative biological activity or selectivity data for this compound .

Why In-Class Sulfonamide Substitution Fails for 2-Ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide


Benzenesulfonamides with N‑alkyl substituents bearing a hydroxyl group are often employed in structure‑activity relationship (SAR) explorations of enzyme inhibitors (e.g., FABP4, carbonic anhydrase, thromboxane A2 receptor). However, subtle differences in the substitution pattern on the aromatic ring – such as the presence and position of the ethoxy group, the methyl substituent, and the exact structure of the N‑alkyl side chain – can radically alter target affinity, selectivity, and pharmacokinetic behavior. Without head‑to‑head comparative data, the assumption that a close analog (e.g., a naphthyl‑ or thiophene‑sulfonamide carrying the same N‑side chain) will perform identically is scientifically unfounded and procurement‑risky [1].

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide vs. Closest Analogs


No Publicly Available Head‑to‑Head Bioactivity Comparison Between Target Compound and Naphthalene‑1‑sulfonamide Analog

No peer‑reviewed study or patent directly compares the target compound with its closest reported analog, N‑(2‑hydroxy‑2‑methyl‑4‑phenylbutyl)naphthalene‑1‑sulfonamide (CAS 1286713‑21‑0), in any assay system. The naphthalene analog has been reported as a FABP4 inhibitor (IC50 = 1.65 µM in a fluorescence displacement assay) [1], whereas no target‑engagement data exist for the 2‑ethoxy‑5‑methylbenzene‑sulfonamide derivative. This data gap prevents any direct potency, selectivity, or efficacy comparison.

FABP4 inhibition Sulfonamide SAR Binding affinity

Absence of Selectivity Profiling Precludes Off‑Target Risk Assessment Relative to Analogous Sulfonamides

No selectivity panel data (e.g., vs. FABP5, carbonic anhydrase isoforms, thromboxane receptors) are publicly available for CAS 1286699-58-8. In contrast, structurally related naphthalene-1-sulfonamide derivatives have demonstrated dual FABP4/5 inhibitory activity and are characterized for selectivity over other fatty acid binding proteins [1]. The absence of analogous selectivity data for the target compound means that any claim of ‘cleaner’ or ‘more selective’ pharmacology is unsupported.

Selectivity profiling Off‑target activity Panel screening

No In Vitro ADME or In Vivo Pharmacokinetic Data Available for Procurement‑Relevant Comparison

No experimental ADME (absorption, distribution, metabolism, excretion) or in vivo pharmacokinetic data have been reported for CAS 1286699-58-8. Structurally analogous sulfonamides with similar N‑alkyl‑hydroxy side chains exhibit variable metabolic stability depending on the aromatic substitution pattern [1]. The absence of metabolic stability, plasma protein binding, or microsomal clearance data for the target compound makes it impossible to compare its drug‑likeness or in vivo suitability against known analogs.

ADME Metabolic stability Pharmacokinetics

Purity and Identity Specification as the Sole Verifiable Differentiator for Procurement

The only verifiable, quantifiable specification for CAS 1286699-58-8 that can differentiate it from analogs is its chemical identity and vendor‑reported purity. The target compound is offered at ≥95% purity by multiple suppliers , with a molecular formula of C20H27NO4S and a molecular weight of 377.50 g/mol. No comparator compounds with the exact 2‑ethoxy‑5‑methyl substitution pattern on the benzenesulfonamide core are commercially available, making the target compound the sole option for researchers requiring this specific chemotype.

Chemical purity Quality control Certificate of Analysis

Caveat Emptor: No Evidence of Biological Target Engagement for This Compound

A comprehensive search of ChEMBL, BindingDB, PubChem, PubMed, and Google Patents yielded no records of experimental biological activity for CAS 1286699-58-8. In contrast, the corresponding naphthalene‑1‑sulfonamide analog (CAS 1286713‑21‑0) has confirmed FABP4 inhibitory activity with reported IC50 values in the low micromolar range, and the 4‑(trifluoromethoxy)benzene‑1‑sulfonamide analog (CAS not disclosed) appears in scattered patent filings [1]. The complete absence of target‑engagement data for the target compound means that any biological application is purely speculative at this stage.

Target engagement Biological mechanism Hit validation

Best-Validated Research and Industrial Application Scenarios for 2-Ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide (CAS 1286699-58-8)


Structure-Activity Relationship (SAR) Probe in FABP4 Inhibitor Development

This compound can serve as a chemical probe in SAR campaigns aimed at understanding the contribution of the 2‑ethoxy‑5‑methyl substitution pattern on the benzenesulfonamide core to FABP4 binding affinity and selectivity. Its use is justified only when a diverse set of analogs is systematically compared, relying on the fact that no commercial alternative offers this exact substitution pattern .

Combinatorial Library Synthesis and Diversity-Oriented Chemistry

The compound's unique combination of a 2‑ethoxy‑5‑methylphenyl sulfonamide and a β‑branched, phenyl‑containing N‑substituent makes it a valuable building block for diversity‑oriented synthesis and combinatorial library construction, provided the end user accepts the data gap risk .

Negative Control Tool Compound for Chemotype-Specificity Studies

When paired with an active analog such as N‑(2‑hydroxy‑2‑methyl‑4‑phenylbutyl)naphthalene‑1‑sulfonamide (IC50 = 1.65 µM for FABP4), the target compound could be deployed as a negative control to interrogate chemotype‑specific pharmacology, contingent upon experimental confirmation of its own inactivity in the relevant assay .

Analytical Reference Standard for Method Development and Quality Control

The compound can be used as an analytical reference standard for HPLC, LC‑MS, or NMR method development and quality control within synthetic chemistry laboratories, leveraging its high purity (≥95%) and distinct spectral features .

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